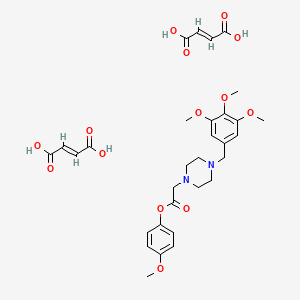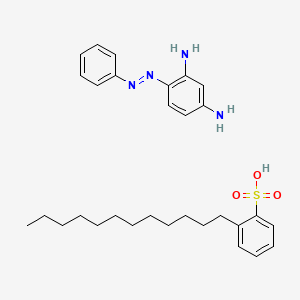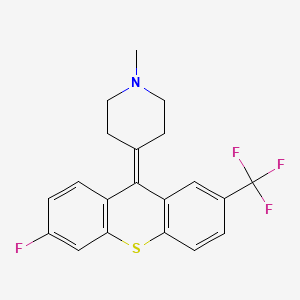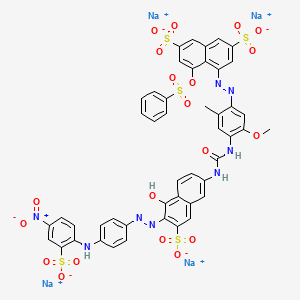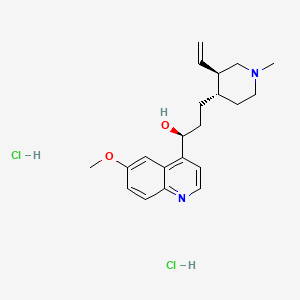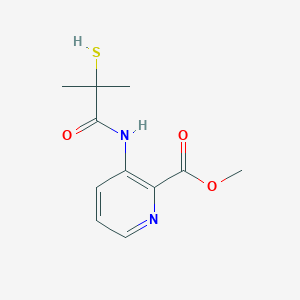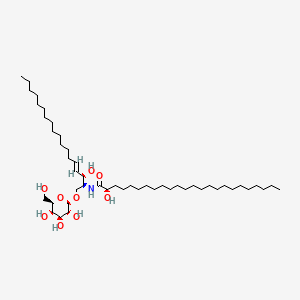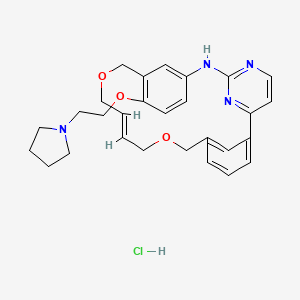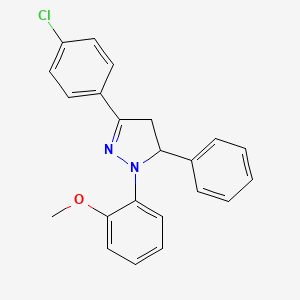
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline is a heterocyclic compound belonging to the pyrazoline family. Pyrazolines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features three distinct aromatic rings, each contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline typically involves the cyclization of chalcones with hydrazine hydrate. The general synthetic route can be summarized as follows:
Preparation of Chalcone: The chalcone precursor is synthesized by the Claisen-Schmidt condensation of p-chlorobenzaldehyde and o-methoxyacetophenone in the presence of a base such as sodium hydroxide.
Cyclization: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazoline ring.
The reaction conditions for the cyclization step usually involve:
- Solvent: Ethanol or methanol
- Temperature: Reflux (around 78-80°C)
- Duration: 4-6 hours
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Pyrazole derivatives
Reduction: Dihydropyrazoline derivatives
Substitution: Halogenated pyrazoline derivatives
科学研究应用
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in various biological assays to understand its interaction with different biological targets.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 3-(p-Chlorophenyl)-1-phenyl-5-phenyl-2-pyrazoline
- 3-(o-Methoxyphenyl)-1-phenyl-5-phenyl-2-pyrazoline
- 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-(p-tolyl)-2-pyrazoline
Uniqueness
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline is unique due to the presence of both p-chlorophenyl and o-methoxyphenyl groups. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
109333-37-1 |
|---|---|
分子式 |
C22H19ClN2O |
分子量 |
362.8 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-2-(2-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H19ClN2O/c1-26-22-10-6-5-9-20(22)25-21(17-7-3-2-4-8-17)15-19(24-25)16-11-13-18(23)14-12-16/h2-14,21H,15H2,1H3 |
InChI 键 |
CBLJWFRQQZYVCR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


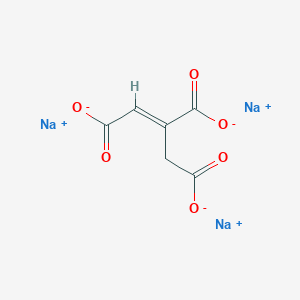
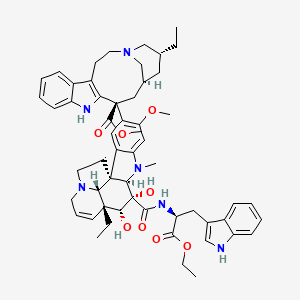
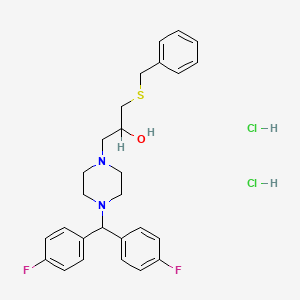
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
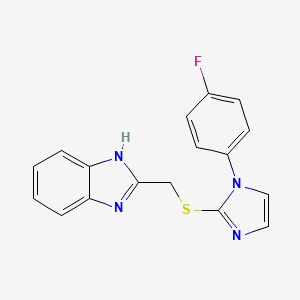
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
